PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE
Description
Propyl 4-(4-phenylbutanamido) benzoate is a synthetic benzoate ester derivative characterized by a propyl ester group at the carboxylate position and a 4-phenylbutanamido substituent at the para position of the aromatic ring. This structural configuration confers unique physicochemical properties, including solubility, thermal stability, and reactivity, which distinguish it from simpler alkyl benzoates (e.g., methyl or ethyl benzoates) and other substituted derivatives .
Properties
IUPAC Name |
propyl 4-(4-phenylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLFRBFHVBWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: One common method for synthesizing propyl benzoate derivatives involves the transesterification of methyl benzoate with propanol.
Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of propyl benzoate derivatives often involves large-scale esterification processes using benzoic acid and propanol. The reaction is typically catalyzed by acids and carried out in continuous reactors to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE can undergo oxidation reactions, particularly at the phenylbutanamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amido group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoates.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Used in the development of bioactive compounds.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s amido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and pharmacological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Ethyl Benzoate Derivatives
Substituent Effects on Reactivity and Functionality
Propyl 4-(4-phenylbutanamido) benzoate shares a benzoate ester backbone with compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) . Key differences include:
- Aromatic Substituents : The 4-phenylbutanamido group introduces a bulky, electron-rich amide moiety, contrasting with the pyridazine or isoxazole heterocycles in I-6230 and I-6473. This difference likely impacts hydrogen-bonding capacity and steric hindrance, altering binding affinities in pharmacological targets or polymerization efficiency .
Table 1: Substituent-Driven Property Differences
Comparison with Dimethylamino-Substituted Benzoates
Ethyl 4-(dimethylamino)benzoate (EDAB), a co-initiator in resin cements, demonstrates superior reactivity and physical properties compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate (DMAEM) . Key contrasts with propyl 4-(4-phenylbutanamido) benzoate include:
- Functional Group Chemistry: EDAB’s dimethylamino group acts as a co-initiator in photopolymerization, whereas the amide group in the target compound may limit redox reactivity but enhance thermal stability.
- Performance in Polymer Matrices: EDAB achieves a higher degree of conversion (DC) in resins (68–72%) than DMAEM (55–60%) due to optimized electron-donor capacity . The target compound’s amide group could reduce DC but improve mechanical strength via intermolecular hydrogen bonding.
Table 2: Reactivity and Physical Properties in Polymer Systems
Comparison with Cosmetic-Grade Alkyl Benzoates
The CIR Expert Panel Report highlights alkyl benzoates (methyl, ethyl, propyl) as common cosmetic ingredients, with variations in alkyl chain length affecting skin penetration and irritation . For example:
- Methyl benzoate : Rapid skin absorption but higher acute toxicity (LD₅₀ = 1.2 g/kg in rats).
- 2.5 for ethyl benzoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
